5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazines represent a class of heterocyclic compounds investigated for their potential therapeutic applications. These compounds are characterized by a fused imidazo[1,2-a]pyrazine core structure, often featuring various substituents that modulate their biological activity. Research on these compounds focuses on their potential as antagonists for specific receptors, particularly P2X7 and 5-HT3 receptors. [, , ]
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic organic compound characterized by a fused ring system that incorporates both an imidazole and a pyrazine structure. This compound is recognized for its potential applications in medicinal chemistry and materials science. The molecular formula of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is C6H9N3O, and it has garnered interest for its biological activity and versatility as a synthetic intermediate in organic chemistry.
5,6-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide can be sourced from various chemical suppliers and research institutions specializing in organic synthesis. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures. This compound is often studied within the context of drug development due to its bioactive properties.
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide typically involves several key steps:
The reaction conditions may involve the use of organic solvents (e.g., ethanol) and catalysts to enhance yields and selectivity. The synthesis can be optimized using continuous flow reactors for industrial applications to improve efficiency and scalability.
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide features a bicyclic system that includes both imidazole and pyrazine rings. The carboxamide functional group is attached to the pyrazine ring, influencing its chemical reactivity and biological properties.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles depending on the desired product.
The mechanism of action for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide primarily involves its interaction with specific biological targets such as enzymes and receptors.
The compound may inhibit enzymatic activity by binding to active sites or allosteric sites on proteins. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation. The exact pathways can vary based on the specific biological context in which the compound is studied.
Preliminary studies indicate that this compound may modulate signaling pathways relevant to disease states such as cancer and infectious diseases.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide has several scientific uses:
The construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core necessitates precise multi-step condensation sequences, often commencing from simple heterocyclic precursors. A common route involves the cyclo-condensation of 1,1,3-trichloroacetone with 2-aminopyrimidine derivatives in refluxing ethanol, yielding dichloromethyl intermediates like 2-(dichloromethyl)imidazo[1,2-a]pyrimidine. Subsequent hydrolysis with agents like CaCO₃ generates the aldehyde functionality (imidazo[1,2-a]pyrimidine-2-carbaldehyde), which undergoes oxidation (e.g., using Oxone®) to furnish the corresponding carboxylic acid [6]. Critical to accessing the saturated tetrahydro variant is catalytic hydrogenation. For example, ethyl imidazo[1,2-a]pyrazine-2-carboxylate undergoes reduction under H₂ (30 psi) using PtO₂ as a catalyst, yielding ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate – a pivotal scaffold precursor [6] [9] [10]. Alternative approaches exploit Davidson-type cyclizations or lactamization strategies, particularly for generating complex derivatives like BIM-46174, where the imidazopyrazine core is assembled concurrently with side-chain introduction [4] . The core structure itself, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, confirmed via SMILES string C1Cn2ccnc2CN1
and InChI key SWBUHQQTIPEPMK-UHFFFAOYSA-N
, serves as the foundational building block [3].
Table 1: Key Methods for Imidazo[1,2-a]pyrazine Core Synthesis
Starting Material | Key Reaction Steps | Intermediate/Product | Ref. |
---|---|---|---|
2-Aminopyrimidine + 1,1,3-Trichloroacetone | Cyclocondensation (EtOH, reflux) → Hydrolysis (CaCO₃, H₂O) → Oxidation (Oxone®) | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | [6] |
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Catalytic Hydrogenation (H₂, PtO₂, 30 psi) | Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate HCl | [6] [9] [10] |
Custom dipeptide analogs | Davidson Cyclization / Lactamization | BIM-46174 / BIM-46187 derivatives | [4] |
The introduction of the carboxamide moiety at the C2 position is predominantly achieved through derivatization of carboxylic acid or ester precursors. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (often handled as its stable dihydrochloride salt, CAS 1965309-84-5, C₁H₁₀ClN₃O₂
) serves as a direct substrate for amide coupling [5]. Activation of the carboxylic acid using standard peptide coupling reagents (e.g., HATU, EDCI) facilitates reaction with diverse amines. A more prevalent and efficient route utilizes ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS 623906-17-2, C₉H₁₄ClN₃O₂
, ≥98% purity) as the starting material [9] [10]. Aminolysis is performed by reacting this ester with hydrazine hydrate (yielding carbohydrazide intermediates like compound 7 [6]) or directly with alkyl/arylalkyl amines. Representative examples include:
C₁₁H₁₆N₄O
) [7]. C₁₀H₁₆N₄O₂
) [1].These reactions typically proceed in ethanol or DMF under reflux or at elevated temperatures, achieving moderate to excellent yields (80-92% for hydrazone formation from carbohydrazides [6]). The choice of amine critically influences the compound's physicochemical properties and biological target engagement, enabling rational drug design centered on the carboxamide pharmacophore [1] [5] . Table 2: Carboxamide Introduction Strategies from Key Intermediates
Starting Material | Reagent/Conditions | Product Carboxamide | Key Application |
---|---|---|---|
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate HCl | Hydrazine hydrate, EtOH, reflux | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide (7) | Precursor to bioactive hydrazones |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid diHCl | Cyclopropylmethylamine, Coupling Reagent (e.g., EDCI/HOBt) | N-(Cyclopropylmethyl)carboxamide | SAR studies, GPCR ligand cores |
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate HCl | 2-Methoxyethylamine, EtOH or DMF, Δ | N-(2-Methoxyethyl)carboxamide (CID 91812000) | P2X7 receptor modulator synthesis |
Compound 7 (Carbohydrazide) | Aromatic Aldehydes, EtOH, reflux | (E)-N'-(Arylidene)carbohydrazide derivatives (8a-k) | Antibacterial agents |
Strategic halogenation and alkylation of the assembled carboxamide-decorated tetrahydroimidazopyrazine core represent crucial steps for modulating electronic properties, lipophilicity, and target binding affinity, directly enhancing bioactivity. Patent literature extensively details halogenation (particularly bromination, chlorination) at specific positions on the fused ring system or on aromatic rings present in the carboxamide side chain [2]. For instance, derivatives featuring halogenated (e.g., chlorine, fluorine, trifluoromethyl) benzylidene groups appended to the carbohydrazide nitrogen (e.g., compounds 8d (R=4-CF₃), 8e (R=4-OCF₃), 8f (R=4-OCHF₂)) demonstrated significantly enhanced antibacterial activity compared to non-halogenated analogs [6]. Alkylation strategies focus on:
R-NH-N=CH-Ar
). 8-Cyclohexylmethyl-
), identified as essential for its potent G-protein modulating activity alongside the disulfane substructure and basic amino group [4] . The introduction of trifluoromethyl (CF₃) groups, either via direct fluorination or by employing trifluoromethyl-substituted building blocks (e.g., 4-(trifluoromethyl)benzaldehyde for hydrazone 8d), consistently boosts bioactivity, likely due to improved metabolic stability and membrane permeability [2] [6]. Structure-activity relationship (SAR) studies confirm that these modifications are not merely tolerated but are often critical for achieving potent antagonism (e.g., P2X7) or antimicrobial effects [2] [6] . Table 3: Impact of Halogenation and Alkylation on Bioactivity
Modification Type | Specific Example | Biological Activity Enhancement | Proposed Role |
---|---|---|---|
Aromatic Halogenation (Carboxamide side chain) | 4-Trifluoromethylbenzylidene (8d) | ↑↑ Antibacterial (E. coli, S. aureus: 30-33 mm ZOI) [6] | ↑ Lipophilicity, ↓ Metabolism, Target Fit |
Aromatic Halogenation (Carboxamide side chain) | 4-Difluoromethoxybenzylidene (8f) | ↑↑ Antibacterial (P. aeruginosa, S. pyogenes: 22-25 mm ZOI) [6] | Electronic Effects, Target Interaction |
Alkylation (Core/Side Chain) | 8-Cyclohexylmethyl (BIM-46174/BIM-46187) [4] | ↑↑ Gαq Protein Inhibition (IC₅₀ ~ μM range) | Hydrophobic Pocket Binding, Conformational Constraint |
Alkylation (Core/Side Chain) | N-(Cyclopropylmethyl) [7] | Explored in P2X7 modulators / GPCR ligands [2] [7] | Steric Control, Metabolic Stability |
Heteroaromatic Halogenation | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine [5] | Potential ↑ Antibacterial Activity (Theoretical/Comparative) | Altered Reactivity, H-Bonding Potential |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: